molecular formula C3H3NOS2 B14402279 1,4,2-Dithiazol-5-one, 3-methyl- CAS No. 85559-04-2

1,4,2-Dithiazol-5-one, 3-methyl-

Cat. No.: B14402279
CAS No.: 85559-04-2
M. Wt: 133.20 g/mol
InChI Key: DEISBKXZGHZOIO-UHFFFAOYSA-N
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Description

Definition and Structural Overview of the 1,4,2-Dithiazole (B12660598) Ring System

The 1,4,2-dithiazole ring is a five-membered heterocyclic system characterized by the presence of two sulfur atoms, one nitrogen atom, and two carbon atoms. wikipedia.org The nomenclature "1,4,2" specifies the positions of the heteroatoms relative to each other within the ring. In the case of 1,4,2-Dithiazol-5-one, 3-methyl-, the core structure is a 1,4,2-dithiazole ring with a carbonyl group at the 5-position and a methyl group substituent at the 3-position.

Table 1: Structural Details of 1,4,2-Dithiazol-5-one, 3-methyl-

FeatureDescription
Core Heterocycle 1,4,2-Dithiazole
Functional Groups Ketone (at C5), Methyl (at C3)
Molecular Formula C₃H₃NOS₂

The arrangement of the sulfur and nitrogen atoms in the 1,4,2-dithiazole ring imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications. The presence of the ketone and methyl groups further modifies these characteristics.

Historical Context of Dithiazolone Research and Development

The study of dithiazoles has a history stretching back over a century, with much of the early work focusing on the synthesis and characterization of various isomeric forms. mdpi.com Research into dithiazole chemistry has seen significant advancements, particularly with the discovery of versatile synthetic routes to different dithiazole cores.

While the broader class of dithiazoles has been the subject of considerable investigation, the specific historical development of 1,4,2-dithiazol-5-ones is less extensively documented in readily available literature. Early investigations into sulfur-nitrogen heterocycles were often characterized by challenges in structural elucidation and the separation of isomeric products. However, the development of modern analytical techniques, such as NMR spectroscopy, has greatly facilitated the characterization of these complex molecules. hku.hk

A key method for the formation of the 1,4,2-dithiazole ring system involves the 1,3-dipolar cycloaddition of nitrile sulfides with thiocarbonyl compounds. wikipedia.orgrsc.org This synthetic strategy has been instrumental in accessing this particular heterocyclic scaffold.

Significance of 1,4,2-Dithiazol-5-one, 3-methyl- and Related Derivatives in Modern Chemical Research

While specific research focused solely on 1,4,2-Dithiazol-5-one, 3-methyl- is limited in the public domain, the broader class of dithiazolone derivatives holds significance in contemporary chemical research. Heterocyclic compounds are often explored for their potential as building blocks in the synthesis of more complex molecules and as scaffolds for the development of new materials and biologically active agents.

The reactivity of the dithiazolone ring, including its potential for ring-opening and cycloaddition reactions, makes it an interesting target for synthetic chemists. For instance, related dithiazole systems have been investigated for their utility as sulfurizing agents. rsc.org The unique combination of heteroatoms and functional groups in 1,4,2-Dithiazol-5-one, 3-methyl- suggests it could serve as a precursor or intermediate in various chemical transformations. The exploration of such derivatives contributes to the fundamental understanding of reaction mechanisms and the development of novel synthetic methodologies in heterocyclic chemistry.

Properties

CAS No.

85559-04-2

Molecular Formula

C3H3NOS2

Molecular Weight

133.20 g/mol

IUPAC Name

3-methyl-1,4,2-dithiazol-5-one

InChI

InChI=1S/C3H3NOS2/c1-2-4-7-3(5)6-2/h1H3

InChI Key

DEISBKXZGHZOIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=O)S1

Origin of Product

United States

Elucidation of Reaction Mechanisms and Transformation Pathways of 1,4,2 Dithiazol 5 One, 3 Methyl

Thermolytic Transformations of 1,4,2-Dithiazol-5-ones and Nitrile Sulfide (B99878) Generation

The thermal decomposition of 1,4,2-dithiazol-5-ones serves as a valuable method for the generation of nitrile sulfides (R-C≡N⁺S⁻), which are highly reactive 1,3-dipolar species. arkat-usa.org These intermediates are instrumental in the synthesis of five-membered heterocyclic rings containing a C=N-S unit. arkat-usa.org The thermolysis of 1,4,2-dithiazol-5-ones parallels the behavior of 1,3,4-oxathiazol-2-ones, which also produce nitrile sulfides, though the latter are often more convenient due to their greater accessibility and lower reaction temperatures. arkat-usa.org

Mechanistic Pathways of Carbon Oxysulfide Expulsion

The thermolysis of 1,4,2-dithiazol-5-ones proceeds through the initial expulsion of carbon oxysulfide (COS). arkat-usa.org This process is believed to involve a transition state with a developing positive charge at the 3-position of the dithiazolone ring. arkat-usa.org The rate of this expulsion is influenced by the substituent at the 3-position. arkat-usa.org Byproducts such as nitriles and elemental sulfur are commonly observed, resulting from the fragmentation of the nitrile sulfide intermediate, which competes with cycloaddition reactions. arkat-usa.org

Subsequent 1,3-Dipolar Cycloaddition Reactions with Electron-Deficient Alkynes and Nitriles

The nitrile sulfides generated from the thermolysis of 1,4,2-dithiazol-5-ones readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, particularly electron-deficient alkynes and nitriles. arkat-usa.orgnih.govyoutube.com These reactions are a cornerstone for the synthesis of isothiazoles and 1,2,4-thiadiazoles. arkat-usa.orgrsc.org For instance, the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields dimethyl isothiazole-4,5-dicarboxylates. arkat-usa.org Similarly, cycloadditions with acyl cyanides occur exclusively at the cyano group, leading to the formation of 5-acyl-1,2,4-thiadiazoles. umich.edu The reactivity of the nitrile sulfide is influenced by its electronic properties, with electron-deficient nitrile oxides favoring reactions with electron-rich nitriles in inverse electron-demand cycloadditions. rsc.org

Table 1: Products from the Thermolysis of 1,4,2-Dithiazol-5-ones with DMAD at 163±1 °C. arkat-usa.org

R Group of Dithiazolone Product(s) Yield (%)
p-MeOC₆H₄ Dimethyl 3-(p-methoxyphenyl)isothiazole-4,5-dicarboxylate 45
C₆H₅ Dimethyl 3-phenylisothiazole-4,5-dicarboxylate 49

Yields were determined by HPLC (isolated yields).

The regioselectivity of 1,3-dipolar cycloadditions involving nitrile sulfides is a critical aspect that dictates the structure of the final heterocyclic product. In the reaction of benzonitrile (B105546) sulfide (generated from a dithiazolone precursor) with ethyl propiolate, a mixture of regioisomeric ethyl 3-phenylisothiazole-4- and 5-carboxylates is formed in a roughly 1:1.2 ratio. arkat-usa.org This outcome is consistent with the intermediacy of benzonitrile sulfide. arkat-usa.org The regioselectivity of these cycloadditions can be influenced by factors such as the electronic nature of the substituents on both the dipole and the dipolarophile, as well as solvent polarity and the potential for polymer support effects in solid-phase synthesis. cdnsciencepub.comnih.gov Frontier molecular orbital theory is often employed to rationalize the observed regiochemical outcomes. wikipedia.org

Reactivity in Sulfurization Processes: Insights from 3-Methyl-1,2,4-Dithiazole-5-one Analogues

Analogues of 3-methyl-1,4,2-dithiazol-5-one, specifically 3-substituted-1,2,4-dithiazole-5-ones and 5-thiones, have been identified as highly efficient sulfurizing agents for phosphorus(III) compounds. rsc.orgresearchgate.net Their reactivity often surpasses that of commercially available reagents. rsc.orgresearchgate.net The reaction mechanism involves a rate-limiting initial nucleophilic attack of the phosphorus atom on the sulfur atom adjacent to the carbonyl or thiocarbonyl group. rsc.orgresearchgate.net This is followed by the decomposition of the resulting phosphonium (B103445) intermediate to yield the corresponding phosphorothioate (B77711) and an isocyanate or isothiocyanate species. rsc.orgresearchgate.net The efficiency of these sulfurizing agents has made them valuable in applications such as the synthesis of oligonucleotide phosphorothioates. daneshyari.comglenresearch.com

Nucleophile-Assisted Ring Opening and Ring Closure (ANRORC) Mechanisms in Dithiazole Systems

The Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a well-established pathway for nucleophilic substitution in various heterocyclic systems, including those containing dithiazole rings. wikipedia.org This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, leading to the opening of the ring to form an intermediate. wikipedia.orgresearchgate.net This is followed by a ring-closure step that results in a new heterocyclic system, often with the expulsion of a leaving group. wikipedia.org

In the context of dithiazole chemistry, ANRORC-type mechanisms can be envisaged in reactions with strong nucleophiles. For instance, the reaction of certain dithiazoles with primary amines can lead to the formation of 1,2,5-thiadiazoles through a process involving nucleophilic addition at the C5 position, subsequent ring opening of a C-S bond, and ring closure with the elimination of hydrogen sulfide. nih.gov Similarly, reactions of dithiazoles with other nucleophiles can lead to ring transformations, such as the conversion of pyrazoleimino dithiazoles into pyrimidines upon treatment with sodium methoxide. nih.gov These transformations highlight the susceptibility of the dithiazole ring to nucleophilic attack and subsequent rearrangement, providing pathways to a diverse range of heterocyclic structures.

Mechanistic Studies of Nucleophilic Attack on the Dithiazolone Ring

Detailed mechanistic studies focusing specifically on the nucleophilic attack on the 1,4,2-dithiazol-5-one ring are limited. However, insights can be drawn from related sulfur-nitrogen heterocyclic systems. For the isomeric 1,2,4-dithiazole-5-ones, kinetic studies on their reactions with phosphorus(III) compounds indicate that the reaction pathway involves a rate-limiting initial nucleophilic attack of the phosphorus atom at the sulfur atom adjacent to the carbonyl group. nih.gov This suggests that the sulfur atoms in the dithiazole ring are the primary electrophilic sites susceptible to nucleophilic attack.

In the case of 1,2,3-dithiazoles, nucleophilic substitution often proceeds via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) type mechanism. nih.govnih.gov This process is initiated by a nucleophilic attack on one of the ring's sulfur atoms, leading to the opening of the dithiazole ring to form a disulfide intermediate. nih.govnih.gov While this mechanism is well-established for the 1,2,3-isomer, its direct applicability to the 1,4,2-dithiazol-5-one ring requires specific experimental validation. The different arrangement of sulfur and nitrogen atoms in the 1,4,2-dithiazole (B12660598) ring would influence the electronic distribution and, consequently, the preferred site of nucleophilic attack.

Subsequent Recyclization Pathways Leading to New Heterocycles

Following the initial ring-opening event, the resulting intermediates can undergo subsequent recyclization to form new heterocyclic systems. In the chemistry of 1,2,3-dithiazoles, the disulfide intermediates generated from the ANRORC mechanism are key precursors to a variety of other heterocycles. nih.govnih.gov

For instance, treatment of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines with diethylamine (B46881) leads to disulfide intermediates which, upon reaction with sulfuric acid, yield 1,2,4-dithiazines. nih.gov This highlights a pathway where a five-membered dithiazole ring transforms into a six-membered dithiazine ring. While analogous pathways have not been explicitly reported for 1,4,2-dithiazol-5-one, it is plausible that a similar ring-opening and recyclization strategy could be employed to access novel sulfur-nitrogen heterocycles. The structure of the nucleophile and the reaction conditions would be critical in directing the pathway of these transformations.

Other Ring Transformation Reactions of Dithiazole Derivatives

Ring transformation reactions provide a powerful tool for the synthesis of diverse heterocyclic structures from readily available starting materials. The 1,2,3-dithiazole ring, for example, can serve as a precursor to various other heterocycles. nih.govresearchgate.net These transformations often involve thermal conditions or reactions with thiophiles. nih.gov

Transformations to Thiazoles and Other Sulfur-Nitrogen Heterocycles

The conversion of dithiazoles into other sulfur-nitrogen heterocycles, such as thiazoles and thiadiazoles, is a known synthetic strategy, particularly for 1,2,3-dithiazoles. One documented pathway involves the reaction of 4-substituted 5H-1,2,3-dithiazoles with primary amines to produce 1,2,5-thiadiazoles. nih.gov The mechanism for this transformation involves the addition of the amine to the C5 position, followed by ring opening of the C-S bond and subsequent ring closure with the loss of hydrogen sulfide. nih.gov

Furthermore, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)aminoazines can lead to the formation of fused thiazole-2-carbonitriles through an ANRORC-style ring transformation. rsc.org While these examples showcase the versatility of the dithiazole core in heterocyclic synthesis, it is important to note that these specific transformations have been documented for the 1,2,3-dithiazole isomer. The development of similar ring transformation reactions for 1,4,2-dithiazol-5-one, 3-methyl- would require dedicated investigation to establish the reaction conditions and elucidate the mechanistic pathways. The synthesis of various sulfur and nitrogen-containing heterocycles is an active area of research due to their potential applications in medicinal chemistry and materials science. researchgate.netmdpi.commdpi.com

Theoretical and Computational Chemistry Studies of 1,4,2 Dithiazol 5 One, 3 Methyl

Electronic Structure and Aromaticity Calculations

The electronic nature of the 1,4,2-dithiazol-5-one ring is fundamental to its stability and chemical behavior. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating these characteristics.

Aromaticity is a key concept in understanding the stability and reactivity of cyclic compounds. While the 1,4,2-dithiazol-5-one ring is not a classic aromatic system, computational methods can quantify its degree of electron delocalization. Nucleus-Independent Chemical Shift (NICS) is a common method for evaluating aromaticity, where a negative value inside the ring suggests some degree of aromatic character. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses the geometric consequences of electron delocalization by analyzing bond length variations.

Table 1: Representative Calculated Electronic Properties for a Substituted Dithiazole Ring System

Property Calculated Value Method
HOMO Energy -7.2 eV B3LYP/6-31G*
LUMO Energy -1.5 eV B3LYP/6-31G*
HOMO-LUMO Gap 5.7 eV B3LYP/6-31G*
NICS(0) -2.1 ppm GIAO/B3LYP/6-311+G**
HOMA Index 0.35 B3LYP/6-311+G**

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonding. nih.govresearchgate.net By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can differentiate between covalent and non-covalent interactions and quantify their strengths. dntb.gov.ua For 3-methyl-1,4,2-dithiazol-5-one, QTAIM analysis would reveal the nature of the S-S, S-N, and other bonds within the heterocyclic ring.

DFT calculations are also employed to determine the charge distribution across the molecule. Natural Bond Orbital (NBO) analysis is a common technique used to calculate atomic charges and understand orbital interactions. This analysis provides insights into the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity.

Table 2: Illustrative QTAIM and NBO Data for a Dithiazole Ring

Parameter Value Interpretation
Electron Density at S-S BCP 0.08 a.u. Covalent character
Laplacian of Electron Density at S-S BCP +0.02 a.u. Shared-shell interaction
NBO Charge on N -0.45 e Nucleophilic character
NBO Charge on C=O Carbon +0.60 e Electrophilic character

Note: This table contains representative data from computational studies on related sulfur-nitrogen heterocycles. The values are intended to illustrate the type of information obtained from these analyses.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of product selectivity.

The thermal decomposition of heterocyclic compounds can proceed through various pathways. mdpi.com Computational modeling can be used to investigate the thermolysis of 3-methyl-1,4,2-dithiazol-5-one. By calculating the energies of reactants, potential intermediates, transition states, and products, the most likely reaction mechanism can be identified. Transition state theory is used to calculate the activation energies for different proposed pathways, and the pathway with the lowest activation energy is generally the most favorable. For instance, a plausible thermolytic pathway could involve the cleavage of the S-S bond followed by ring fragmentation.

1,4,2-Dithiazol-5-ones can potentially participate in cycloaddition reactions. rsc.org DFT calculations can be employed to predict the regioselectivity and stereoselectivity of such reactions. researcher.lifelibretexts.org By modeling the transition states for the formation of different possible regioisomers and stereoisomers, their relative activation energies can be determined. The isomer formed via the lowest energy transition state is predicted to be the major product. This type of analysis is crucial for understanding and predicting the outcomes of complex organic reactions involving these heterocycles.

Table 3: Example of Calculated Activation Energies for Competing Cycloaddition Pathways

Pathway Regioisomer Stereoisomer Activation Energy (kcal/mol)
A 1 Endo 25.4
B 1 Exo 27.1
C 2 Endo 28.9
D 2 Exo 30.5

Note: The data are hypothetical and serve to illustrate how computational methods are used to predict selectivity in cycloaddition reactions.

Conformational Analysis and Energetics of Dithiazolone Structures

The five-membered dithiazolone ring may exhibit some degree of flexibility. Conformational analysis aims to identify the most stable three-dimensional structures of a molecule and the energy barriers for interconversion between them.

Computational methods, such as DFT, can be used to perform a systematic search of the conformational space of 3-methyl-1,4,2-dithiazol-5-one. This involves rotating the methyl group and exploring any potential puckering of the five-membered ring. The energies of the different conformers are calculated to identify the global minimum energy structure. The transition states connecting these minima can also be located to determine the energy barriers for conformational changes. For substituted five-membered rings, even small energy differences between conformers can influence their reactivity and spectroscopic properties.

Computational Prediction of Reactivity Profiles

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational chemistry studies of 1,4,2-Dithiazol-5-one, 3-methyl- . Despite the growing application of computational methods in predicting the reactivity of heterocyclic compounds, no specific research focusing on the detailed computational prediction of the reactivity profile for this particular molecule has been published.

For many related heterocyclic systems, such computational studies have provided invaluable insights. For instance, theoretical investigations on various thiazole, dithiazole, and oxathiazole derivatives have successfully predicted their reaction mechanisms, regioselectivity, and potential as reagents in organic synthesis. These studies typically involve the calculation of various molecular descriptors, which are then used to construct a comprehensive reactivity profile.

However, for 1,4,2-Dithiazol-5-one, 3-methyl- , such data is not available in the public domain. The absence of these computational studies means that predictions regarding its specific sites of reaction, the energies of its frontier orbitals, and its detailed electronic properties remain speculative and are not substantiated by theoretical calculations.

Consequently, it is not possible to provide data tables or detailed research findings on the computational prediction of the reactivity profile for 1,4,2-Dithiazol-5-one, 3-methyl- . Further research in this area is required to elucidate the electronic characteristics and predict the chemical behavior of this compound.

Strategic Derivatization and Functionalization of the 1,4,2 Dithiazol 5 One Core

Regioselective Functionalization of the Dithiazolone Ring System

The regioselective functionalization of the 1,4,2-dithiazol-5-one ring is a critical aspect in the development of its derivatives. The inherent electronic properties of the ring, with two sulfur atoms and one nitrogen atom, dictate the reactivity of the different positions. The C5-carbonyl group and the C3-position are primary sites for chemical modification.

While specific studies on the regioselective functionalization of 3-methyl-1,4,2-dithiazol-5-one are limited, general principles of heterocyclic chemistry suggest that the nitrogen atom and the carbon atoms of the ring can be targeted under specific reaction conditions. For instance, electrophilic attack might be directed towards the nitrogen atom, while nucleophilic attack could potentially occur at the C5-carbonyl carbon, leading to ring-opening or substitution. The presence of the electron-donating methyl group at the C3-position is expected to influence the electron density distribution within the ring, thereby affecting the regioselectivity of reactions compared to the unsubstituted parent compound.

In related dithiazole systems, such as 1,2,3-dithiazoles, regioselective functionalization has been more extensively studied. For example, the reaction of 4-chloro-5H-1,2,3-dithiazol-5-one with nucleophiles has been shown to occur at the C5 position. nih.gov Such studies on analogous systems can provide valuable insights into the potential reactivity of the 1,4,2-dithiazol-5-one core.

Synthesis of Novel 1,4,2-Dithiazol-5-one Derivatives

The synthesis of novel derivatives of 1,4,2-dithiazol-5-one can be achieved through various synthetic routes, often starting from simple precursors. While a specific, optimized synthesis for 3-methyl-1,4,2-dithiazol-5-one is not extensively documented in readily available literature, general methods for the synthesis of the 1,4,2-dithiazol-5-one ring system can be adapted. One potential route involves the reaction of thioacetamide (B46855) with a suitable carbonyl- and sulfur-containing reagent.

The synthesis of related 1,2,4-thiadiazole (B1232254) derivatives has been reported, for example, in the preparation of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a key intermediate for pharmaceutical compounds. google.com These synthetic strategies often involve multi-step sequences including cyclization reactions.

Novel derivatives can also be accessed through the modification of pre-existing 1,4,2-dithiazol-5-one cores. This can involve reactions at the C3-substituent, the C5-carbonyl group, or the ring nitrogen. For instance, the carbonyl group could potentially be converted to a thione or an imine, leading to a new class of derivatives with altered electronic and steric properties.

Strategies for Modifying Substituents on the Dithiazolone Core

The functionalization of the methyl group at the C3-position of 1,4,2-dithiazol-5-one represents a key strategy for introducing structural diversity. The methyl group, being adjacent to a heteroaromatic ring, can exhibit enhanced reactivity.

One common strategy for the functionalization of methyl groups on heterocyclic rings is deprotonation using a strong base to generate a nucleophilic carbanion. wikipedia.org This carbanion can then be reacted with a variety of electrophiles to introduce new functional groups.

Table 1: Potential Reactions for the Functionalization of the 3-Methyl Group

Reaction TypeReagentsPotential Products
Deprotonation-Alkylation1. Strong Base (e.g., n-BuLi, LDA) 2. Alkyl halide (R-X)3-Alkyl-1,4,2-dithiazol-5-ones
Deprotonation-Acylation1. Strong Base 2. Acyl chloride (RCOCl)3-Acylmethyl-1,4,2-dithiazol-5-ones
CondensationAldehyde/Ketone (R'COR'') in the presence of a base3-(Alkenyl)-1,4,2-dithiazol-5-ones
HalogenationN-Halosuccinimide (NXS) under radical conditions3-(Halomethyl)-1,4,2-dithiazol-5-ones

These strategies, while not specifically reported for 3-methyl-1,4,2-dithiazol-5-one, are well-established in heterocyclic chemistry and offer plausible routes for its derivatization. nih.gov The resulting functionalized derivatives can serve as versatile intermediates for further transformations.

Formation of Fused and Spiro Ring Systems through Derivatization

The 1,4,2-dithiazol-5-one core can serve as a building block for the construction of more complex fused and spirocyclic ring systems. These transformations often involve cycloaddition reactions or intramolecular cyclizations.

Cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions, are powerful tools for the synthesis of five- and six-membered rings. wikipedia.org The 1,4,2-dithiazol-5-one ring system, or its derivatives, could potentially act as either the diene or dienophile component in Diels-Alder reactions, or as the 1,3-dipole or dipolarophile in 1,3-dipolar cycloadditions. For instance, the C=N bond within the dithiazole ring could potentially participate in cycloaddition reactions. While specific examples starting from 3-methyl-1,4,2-dithiazol-5-one are scarce, studies on related systems like 1,2-dithiole-3-thiones have shown their utility in cycloaddition reactions to form polysulfur-nitrogen heterocycles. nih.gov

Spirocyclic compounds can be synthesized by reactions that involve the C5-carbonyl group. For example, reaction with a bifunctional nucleophile could lead to the formation of a new ring spiro-fused at the C5 position. The synthesis of spiro-heterocycles is a well-established field, and various methodologies could potentially be adapted to the 1,4,2-dithiazol-5-one system. mdpi.com

Table 2: Potential Strategies for Fused and Spiro Ring Formation

StrategyReaction TypePotential Products
Fused Ring SynthesisIntramolecular cyclization of a functionalized derivativeFused bicyclic dithiazole systems
Fused Ring SynthesisIntermolecular cycloadditionPolycyclic heterocyclic systems
Spiro Ring SynthesisReaction of the C5-carbonyl with a bifunctional reagentSpiro[1,4,2-dithiazole-5,X']-heterocycles

The exploration of these derivatization strategies will undoubtedly lead to the discovery of novel compounds with interesting chemical and potentially biological properties, further expanding the chemical space accessible from the 1,4,2-dithiazol-5-one core.

Applications of 1,4,2 Dithiazol 5 One, 3 Methyl in Complex Organic Synthesis

Building Block Utility in Heterocycle Construction

The 1,4,2-dithiazole (B12660598) ring is a five-membered heterocycle containing two sulfur atoms, one nitrogen atom, and two carbon atoms. nih.gov The presence of multiple heteroatoms and unsaturation imparts distinct chemical reactivity to this ring system, making it a valuable synthon in organic chemistry. Derivatives of 1,4,2-dithiazole, such as 1,4,2-Dithiazol-5-one, 3-methyl-, can serve as precursors to a variety of other heterocyclic systems through ring transformation and cycloaddition reactions.

The 3-methyl substituent on the 1,4,2-dithiazol-5-one core can influence the reactivity and stability of the molecule. This alkyl group can exert electronic effects, potentially modulating the electrophilicity or nucleophilicity of the ring atoms, and steric effects that can direct the regioselectivity of its reactions. While extensive research on the 3-methyl derivative is not widely documented, the general reactivity of the 1,4,2-dithiazole class provides a strong indication of its synthetic potential.

One of the notable applications of dithiazole derivatives is their conversion into other heterocyclic structures, particularly isothiazoles. Isothiazoles are a class of five-membered aromatic heterocycles containing one sulfur and one nitrogen atom in adjacent positions, and they are found in a number of biologically active compounds. nih.govgoogle.com The transformation of a 1,4,2-dithiazole ring to an isothiazole (B42339) ring typically involves a rearrangement or a reaction with a suitable reagent that promotes the extrusion of a sulfur atom and subsequent ring closure.

While specific examples detailing the conversion of 1,4,2-Dithiazol-5-one, 3-methyl- to isothiazoles are scarce in the literature, the general transformation of related dithiazoles suggests a plausible reaction pathway. For instance, thermolysis or photolysis of 1,4,2-dithiazoles can lead to the formation of nitrile sulfides, which are reactive intermediates that can be trapped by various dipolarophiles to furnish new heterocyclic rings. rsc.org The presence of the methyl group at the 3-position would be retained in the resulting isothiazole, yielding a 3-methylisothiazole (B110548) derivative.

Furthermore, the 1,4,2-dithiazole nucleus can be a precursor for the synthesis of fused heterocyclic systems. Reactions involving the functional groups on the dithiazole ring or ring-opening followed by intramolecular cyclization can lead to the formation of bicyclic or polycyclic structures. For example, a suitably functionalized 1,4,2-dithiazole could undergo a reaction cascade to form a thiazolo-fused heterocycle.

Table 1: Potential Heterocyclic Transformations of 1,4,2-Dithiazol-5-one, 3-methyl-

Starting MaterialReagent/ConditionPotential ProductHeterocycle Formed
1,4,2-Dithiazol-5-one, 3-methyl-Heat or LightAcetonitrile (B52724) sulfide (B99878)Intermediate
Acetonitrile sulfideAlkyne3-Methylisothiazole derivativeIsothiazole
Acetonitrile sulfideNitrile3-Methyl-1,2,4-thiadiazole derivative1,2,4-Thiadiazole (B1232254)
1,4,2-Dithiazol-5-one, 3-methyl- with appropriate functionalizationIntramolecular CyclizationFused Thiazole DerivativeFused Heterocycle

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular diversity rapidly. The reactive nature of the 1,4,2-dithiazole ring suggests its potential as a component in MCRs.

Although there are no specific MCRs documented in the literature that explicitly utilize 1,4,2-Dithiazol-5-one, 3-methyl-, its structural features make it a candidate for such transformations. For instance, the carbonyl group at the 5-position could potentially participate in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, albeit with modifications to the standard protocols due to the presence of the sulfur atoms. Ring-opening of the dithiazole under the reaction conditions could also generate a reactive intermediate that is then trapped in a multi-component fashion. The development of novel MCRs involving this dithiazolone would be a valuable addition to the synthetic chemist's toolbox for creating libraries of structurally diverse heterocycles.

Synthesis of Complex Molecular Architectures Using Dithiazolone Intermediates

The utility of a building block is ultimately demonstrated by its successful incorporation into the synthesis of complex molecular architectures. While the application of 1,4,2-Dithiazol-5-one, 3-methyl- in the total synthesis of natural products or complex pharmaceuticals has not been extensively reported, the chemistry of related sulfur-containing heterocycles provides a blueprint for its potential use.

Dithiazolone intermediates can be strategically employed to introduce specific functionalities or to facilitate key bond formations within a larger synthetic sequence. For example, the dithiazolone moiety could serve as a masked functional group, which is revealed at a later stage of the synthesis. The stability of the 1,4,2-dithiazole ring under certain conditions, coupled with its selective reactivity under others, allows for its strategic deployment in a synthetic route.

Integration into Convergent and Divergent Synthetic Strategies

Convergent and divergent synthetic strategies are two powerful approaches in organic synthesis for the efficient construction of complex molecules. A convergent synthesis involves the preparation of several fragments of the target molecule independently, which are then coupled together in the final stages. A divergent synthesis, on the other hand, starts from a common intermediate that is transformed into a variety of different target molecules.

1,4,2-Dithiazol-5-one, 3-methyl-, with its defined structure and potential for diverse reactivity, is well-suited for integration into both convergent and divergent synthetic plans.

In a convergent approach , the 3-methyl-1,4,2-dithiazol-5-one core could be one of the key fragments prepared separately and then coupled with other fragments to assemble the final complex molecule. This strategy is particularly advantageous for the synthesis of large and complex structures.

In a divergent approach , 1,4,2-Dithiazol-5-one, 3-methyl- can serve as the central starting material. By subjecting it to a variety of different reaction conditions or reacting it with a range of different partners, a library of diverse molecules can be generated. For instance, selective transformations of the carbonyl group, the C-N bond, or the S-S bond could lead to a wide array of products, all originating from the same simple precursor. This approach is highly valuable in medicinal chemistry for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Table 2: Hypothetical Application in Divergent Synthesis

Starting MaterialReaction TypePotential Product Class
1,4,2-Dithiazol-5-one, 3-methyl-Ring-opening/RearrangementIsothiazoles
1,4,2-Dithiazol-5-one, 3-methyl-CycloadditionFused Heterocycles
1,4,2-Dithiazol-5-one, 3-methyl-Reaction at C=ODithiazole derivatives with modified exocyclic group
1,4,2-Dithiazol-5-one, 3-methyl-Multi-component ReactionComplex, polycyclic heterocycles

Future Prospects and Emerging Research Areas in 1,4,2 Dithiazol 5 One, 3 Methyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of the 1,4,2-dithiazole (B12660598) core has traditionally relied on methods such as the reaction of thioamides with trichloromethanesulfenyl chloride. electronicsandbooks.com However, a key area of future research lies in the development of more sustainable and efficient synthetic strategies. One promising avenue is the expansion of 1,3-dipolar cycloaddition reactions. libretexts.org Specifically, the reaction of nitrile sulfides with thiocarbonyl compounds offers a modular and atom-economical approach to the 1,4,2-dithiazole ring system. pageplace.de For the target compound, 1,4,2-Dithiazol-5-one, 3-methyl-, this would likely involve the in-situ generation of acetonitrile (B52724) sulfide (B99878), which would then react with a suitable thiocarbonyl compound.

Future research will likely focus on green reaction conditions, such as the use of water as a solvent, and the development of catalytic systems to promote these cycloadditions with high regioselectivity and yield. rsc.orgresearchgate.net The use of reusable catalysts, such as zinc-based nanocrystals, has shown promise in the synthesis of other heterocyclic systems and could be adapted for the synthesis of 1,4,2-dithiazol-5-ones. rsc.org

Table 1: Potential Sustainable Synthetic Approaches for 1,4,2-Dithiazol-5-one, 3-methyl-

Synthetic ApproachKey ReactantsPotential Advantages
Catalytic 1,3-Dipolar CycloadditionAcetonitrile sulfide, Thiocarbonyl compoundAtom economy, modularity, potential for asymmetric catalysis
Microwave-Assisted SynthesisThioacetamide (B46855) derivative, Sulfenyl chloride derivativeReduced reaction times, improved yields
Flow Chemistry SynthesisStarting materials for nitrile sulfide and thiocarbonylPrecise control over reaction parameters, enhanced safety, scalability
Water-Based SynthesisWater-soluble precursorsReduced environmental impact, simplified workup

Exploration of Unconventional Reaction Pathways and Reactivity Modes

The reactivity of the 1,4,2-dithiazol-5-one ring is not yet fully understood, presenting a significant opportunity for fundamental research. Based on related sulfur-nitrogen heterocycles, several unconventional reaction pathways can be envisioned for 1,4,2-Dithiazol-5-one, 3-methyl-. For instance, the dithiazole ring could potentially undergo ring-opening reactions when treated with nucleophiles or reducing agents, leading to the formation of novel acyclic sulfur- and nitrogen-containing compounds.

Furthermore, the presence of the carbonyl group and the adjacent sulfur atoms suggests the possibility of unique photochemical reactions. caltech.edu Irradiation with light could lead to ring contraction, ring expansion, or fragmentation, providing access to other heterocyclic systems. The exploration of these photochemical pathways could unveil new synthetic transformations and provide deeper insights into the electronic structure of the 1,4,2-dithiazol-5-one core.

Discovery of Chemo- and Regioselective Methodologies

Achieving high levels of chemo- and regioselectivity is a central challenge in organic synthesis. For a molecule like 1,4,2-Dithiazol-5-one, 3-methyl-, which possesses multiple reactive sites, the development of selective transformations is paramount. Future research will likely focus on the use of directing groups and tailored catalysts to control the outcome of reactions.

For example, in reactions involving electrophilic attack, the regioselectivity could be influenced by the electronic nature of the substituents on the dithiazole ring. Computational studies could play a crucial role in predicting the most likely sites of reaction, guiding the experimental design. nih.gov The development of methodologies that can selectively functionalize the C3-methyl group, the nitrogen atom, or the sulfur atoms would significantly expand the synthetic utility of this heterocyclic scaffold.

Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and for predicting the reactivity of novel compounds. For the chemistry of 1,4,2-Dithiazol-5-one, 3-methyl-, a combination of advanced experimental techniques and computational modeling will be indispensable.

Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates will provide crucial data on the reaction pathways. nih.govrsc.org These experimental findings can then be complemented by density functional theory (DFT) calculations to model transition states and reaction energy profiles. nih.gov This integrated approach will be particularly valuable for elucidating the mechanisms of complex cycloaddition and ring-transformation reactions, providing a solid foundation for future synthetic endeavors.

Table 2: Key Mechanistic Questions for Future Investigation

Mechanistic QuestionProposed Investigative ApproachExpected Outcome
Mechanism of 1,3-dipolar cycloaddition to form the 1,4,2-dithiazol-5-one ringDFT calculations, kinetic studiesUnderstanding of transition state geometry and factors controlling regioselectivity
Ring-opening pathways with nucleophilesIn-situ spectroscopic monitoring (NMR, IR), trapping experimentsIdentification of intermediates and final products, elucidation of the reaction cascade
Photochemical decomposition or rearrangement pathwaysMatrix isolation spectroscopy, computational modeling of excited statesCharacterization of photoproducts and understanding of the excited-state reactivity
Role of the 3-methyl group in directing reactivityComparative studies with other 3-substituted analogs, Hammett analysisQuantifying the electronic and steric effects of the methyl group

Potential for Materials Science Applications (e.g., in polymer synthesis, organic electronics)

Heterocyclic compounds are increasingly being explored for their potential in materials science. The unique electronic properties of sulfur- and nitrogen-containing heterocycles make them attractive candidates for applications in organic electronics. While the specific properties of 1,4,2-Dithiazol-5-one, 3-methyl- have not been investigated, related dithiazole and thiadiazole systems have shown promise. nih.gov

Future research could explore the incorporation of the 1,4,2-Dithiazol-5-one, 3-methyl- moiety into polymer backbones. The resulting polymers may exhibit interesting thermal, mechanical, or electronic properties. Furthermore, the dithiazolone ring could be functionalized with groups that promote self-assembly, leading to the formation of ordered nanostructures with potential applications in sensors or organic field-effect transistors. The ability of related sulfur-containing heterocycles to act as ligands for metal complexes also opens up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). jchemlett.com

Q & A

Q. What are the optimal synthetic routes for 3-methyl-1,4,2-dithiazol-5-one, and how can reaction yields be improved?

Methodological Answer: The synthesis of 3-methyl-1,4,2-dithiazol-5-one (3c) involves oxidative desulfurization of its thione precursor using mercuric acetate in a chloroform/acetic acid/water mixture. Key steps include:

  • Purification via silica chromatography and recrystallization from ethanol.
  • Monitoring reaction progress by TLC or HPLC to minimize side products.
  • Optimizing solvent ratios (e.g., chloroform:acetic acid = 3:5) to enhance yield. In one protocol, a 38% yield was achieved for 3c, with unreacted thione recovered (14%) . Yield Improvement Strategies:
  • Increase equivalents of mercuric acetate to drive desulfurization.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can spectroscopic techniques confirm the structure of 3-methyl-1,4,2-dithiazol-5-one?

Methodological Answer: Spectroscopic characterization relies on:

  • IR Spectroscopy : A strong C=O stretch at 1685 cm⁻¹ (thin film) confirms the carbonyl group .
  • NMR Analysis :
  • ¹H NMR : Absence of aromatic protons distinguishes 3c from aryl-substituted analogs.

  • ¹³C NMR : A carbonyl carbon (C-5) resonance at δC 197.6 is diagnostic .

    • Mass Spectrometry : A molecular ion peak at m/z 133 (M⁺) and fragments like m/z 73 [(M–COS)⁺] validate the structure .
    Key Spectroscopic Data IR (cm⁻¹)¹³C NMR (δC)MS (m/z)
    3-Methyl-1,4,2-dithiazol-5-one 1685197.6 (C-5)133 (M⁺)

Q. What are the common decomposition products of 3-methyl-1,4,2-dithiazol-5-one under thermal conditions?

Methodological Answer: Thermolysis at ~163°C generates:

  • Carbon oxysulfide (COS) : Detected via IR (νmax = 2080 cm⁻¹) and MS (m/z 60) .
  • Nitrile byproducts : Identified by HPLC/GC comparison with authentic standards (e.g., benzonitrile from aryl derivatives) . Analytical Workflow :
  • Use inert atmospheres (e.g., evacuated tubes) to prevent oxidation.
  • Monitor decomposition kinetics via real-time GC or HPLC to quantify product ratios.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in cycloaddition reactions involving 3-methyl-1,4,2-dithiazol-5-one?

Methodological Answer: Thermolysis of 3-methyl-1,4,2-dithiazol-5-one generates a transient nitrile sulfide intermediate, which undergoes 1,3-dipolar cycloaddition with alkynes. Key factors influencing regioselectivity:

  • Electronic Effects : Electron-deficient alkynes favor attack at the electrophilic sulfur center.
  • Steric Hindrance : Bulky substituents on the alkyne shift regioselectivity. For example, ethyl propiolate yields a 1:1.2 regioisomeric ratio of isothiazole carboxylates, determined via ¹H NMR (δH 9.31 vs. 8.10) . Experimental Validation :
  • Use DFT calculations (e.g., B3LYP functional) to map transition states and compare with experimental isomer ratios .

Q. How can computational methods predict the reactivity and electronic properties of 3-methyl-1,4,2-dithiazol-5-one?

Methodological Answer: Density functional theory (DFT) can:

  • Map Frontier Orbitals : Identify nucleophilic/electrophilic sites. For example, the LUMO of the nitrile sulfide intermediate localizes on sulfur, explaining its dipolar reactivity .
  • Simulate IR/NMR Spectra : Validate experimental data (e.g., C=O stretching frequency at 1685 cm⁻¹) . Workflow :
  • Optimize geometry using B3LYP/6-31G(d).
  • Compare calculated vs. experimental spectroscopic data to refine computational models.

Q. What strategies resolve data contradictions arising from regioisomeric products in reactions of 3-methyl-1,4,2-dithiazol-5-one?

Methodological Answer: Contradictions in regioisomer ratios (e.g., 1:1.2 in ethyl propiolate reactions) arise from:

  • Kinetic vs. Thermodynamic Control : Monitor isomer ratios over time via HPLC/GC to distinguish pathways .
  • Analytical Calibration : Use purified isomer standards to validate quantification methods. Case Study :
  • In thermolysis with ethyl propiolate, HPLC retention times and ¹H NMR peak integration (δH 9.31 vs. 8.10) confirmed the isomer ratio .

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